4-fluoro-6-methyl-2H-indazole-3-carbaldehyde
CAS No.: 885522-22-5
Cat. No.: VC3957868
Molecular Formula: C9H7FN2O
Molecular Weight: 178.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 885522-22-5 |
|---|---|
| Molecular Formula | C9H7FN2O |
| Molecular Weight | 178.16 g/mol |
| IUPAC Name | 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde |
| Standard InChI | InChI=1S/C9H7FN2O/c1-5-2-6(10)9-7(3-5)11-12-8(9)4-13/h2-4H,1H3,(H,11,12) |
| Standard InChI Key | AAFDMOJFKNNSQG-UHFFFAOYSA-N |
| SMILES | CC1=CC2=NNC(=C2C(=C1)F)C=O |
| Canonical SMILES | CC1=CC2=NNC(=C2C(=C1)F)C=O |
Introduction
4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde is a heterocyclic aromatic compound that has garnered significant attention in the field of organic chemistry due to its diverse applications in pharmaceuticals and agrochemicals. This compound is recognized for its role as a precursor in the synthesis of biologically active molecules, showcasing its potential in various therapeutic areas.
Synthesis Methods
The synthesis of 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde can be achieved through various methods, including metal-catalyzed reactions and one-pot procedures. A common synthetic route involves the use of formylation reactions, where the indazole core is functionalized with an aldehyde group .
Optimization of Synthesis Conditions
Optimizing synthesis conditions is crucial for achieving high yields. Factors such as solvent choice, temperature, and reaction time significantly influence the outcome. For instance, in related indazole syntheses, acetonitrile (MeCN) has been identified as an effective solvent, especially when combined with other solvents like hexafluoroisopropanol (HFIP) to enhance radical stability and yield .
Biological Activities and Applications
4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde exhibits diverse biological activities, making it a valuable precursor for the development of pharmaceuticals and agrochemicals. Its potential applications include:
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Pharmaceuticals: The compound can be used to synthesize molecules with specific biological targets, such as enzymes or receptors.
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Agrochemicals: Its unique structure allows for interactions with plant targets, potentially leading to novel pesticides or growth regulators.
Research Findings
Recent studies on indazole derivatives have highlighted their potential as inhibitors of various enzymes, such as tyrosine kinases, which are crucial in cancer therapy . While specific data on 4-fluoro-6-methyl-2H-indazole-3-carbaldehyde is limited, its structural similarity to other biologically active indazoles suggests promising avenues for further research.
Chemical Reactions and Interactions
4-Fluoro-6-methyl-2H-indazole-3-carbaldehyde can participate in several chemical reactions, including:
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Formylation Reactions: These are used to introduce the aldehyde group onto the indazole ring.
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Coupling Reactions: Such as visible-light-driven decarboxylative coupling, which can be used to functionalize the indazole core further .
Reaction Conditions
Optimal reaction conditions often involve specific solvents, temperatures, and reaction times. For example, in visible-light-driven reactions, the choice of solvent (e.g., MeCN) and light wavelength (e.g., 420–425 nm) can significantly impact the yield of the desired product .
Data Table: Synthesis Conditions for Related Indazole Derivatives
| Entry | Solvent | Light Source (nm) | Yield (%) |
|---|---|---|---|
| 1 | MeCN | 380–385 | 43 |
| 2 | 1,4-Dioxane | 380–385 | 14 |
| 3 | DCE | 380–385 | 26 |
| 4 | DMSO | 380–385 | N.R. |
| 5 | MeCN | 380–385 | 50 |
| 6 | MeCN | 380–385 | 57 |
| 7 | MeCN | 380–385 | 62 |
| 8 | MeCN | 380–385 | 62 |
| 21 | MeCN | 420–425 | 68 |
| 24 | MeCN/HFIP (3:1) | 420–425 | 71 |
Note: The data table illustrates optimization experiments for a related indazole synthesis, highlighting the importance of solvent choice and light wavelength in achieving optimal yields .
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